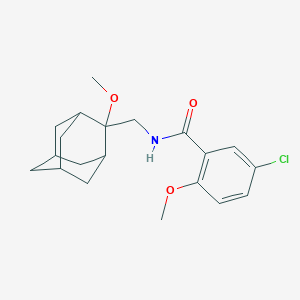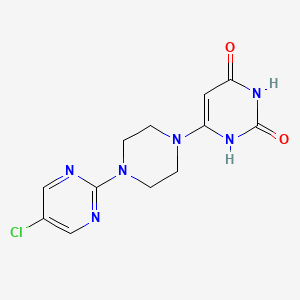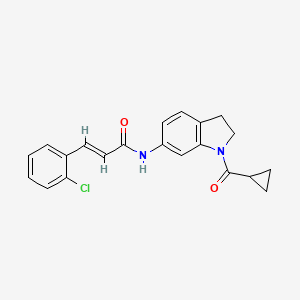
(E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide is a synthetic compound that belongs to the class of acrylamide derivatives. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has gained significant attention in the scientific community due to its potential applications in cancer therapy and other diseases.
Scientific Research Applications
Acrylamide Derivatives in Protein Studies
Acrylamides, including (E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide, may have utility in biochemical research, particularly in studies involving protein structures and dynamics. Acrylamide is known to quench tryptophanyl fluorescence in proteins, a property that can be used to probe the exposure and dynamics of tryptophan residues within protein structures. This technique offers valuable insights into protein conformational changes and interactions, highlighting the potential of acrylamide derivatives in studying protein biochemistry and conformational diseases (Eftink & Ghiron, 1976).
Antimicrobial Applications
Research on polyacrylamides derived from polycyclic pendant chalcone moieties, including indole-based structures, demonstrates the antimicrobial potential of these compounds. These studies reveal that certain polyacrylamide derivatives exhibit promising antibacterial and antifungal activities, suggesting that acrylamide derivatives like (E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide could be explored for antimicrobial applications. The incorporation of specific functional groups and structural moieties can significantly affect the antimicrobial efficacy of these compounds, offering a route to new antimicrobial agents (Boopathy et al., 2017).
Corrosion Inhibition
Acrylamide derivatives also find applications in the field of corrosion inhibition. Research on photo-cross-linkable polymers based on acrylamide structures has shown that these compounds can serve as effective corrosion inhibitors for metals in acidic media. This suggests the potential use of (E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide and similar derivatives in protecting metal surfaces against corrosion, which is of significant interest in industrial applications where metal longevity and integrity are critical (Baskar et al., 2014).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-4-2-1-3-14(18)8-10-20(25)23-17-9-7-15-11-12-24(19(15)13-17)21(26)16-5-6-16/h1-4,7-10,13,16H,5-6,11-12H2,(H,23,25)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIXDBAHMVUGQL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


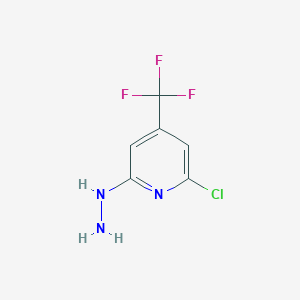

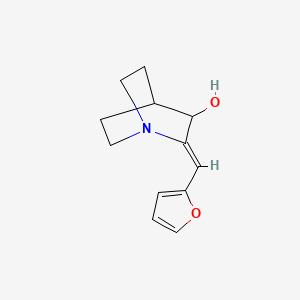
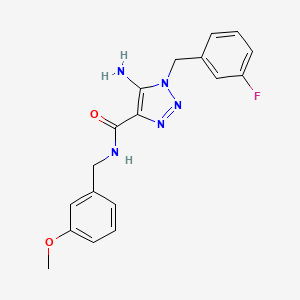

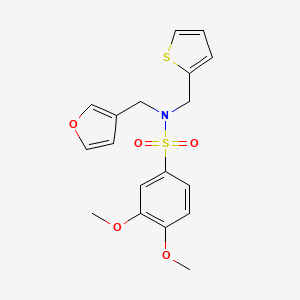
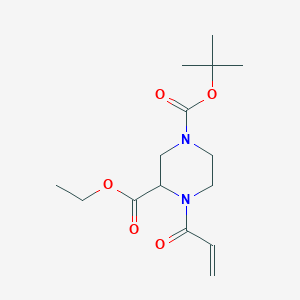

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2581297.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581300.png)
![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2581305.png)
